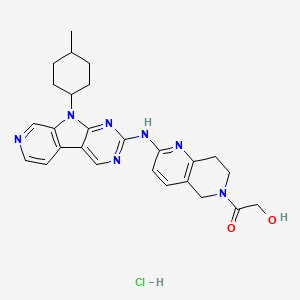

AMG 925 (HCl)

Description

BenchChem offers high-quality AMG 925 (HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG 925 (HCl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDSFFVYZSLRLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of AMG 925 (HCl) in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a high relapse rate and the rapid development of resistance to targeted therapies. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in approximately 30% of AML cases and are associated with a poor prognosis.[1] While FLT3 inhibitors have shown clinical promise, their efficacy is often transient due to the emergence of resistance mutations.[1][2] AMG 925 (HCl) has emerged as a novel, potent, and orally bioavailable small molecule inhibitor that simultaneously targets both FLT3 and cyclin-dependent kinase 4 (CDK4).[1] This dual inhibitory action presents a promising strategy to enhance anti-leukemic activity and overcome known resistance mechanisms. This technical guide provides an in-depth analysis of the mechanism of action of AMG 925 in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of FLT3 and CDK4

AMG 925 exerts its anti-leukemic effects by concurrently inhibiting two key signaling pathways crucial for the proliferation and survival of AML cells: the FLT3 signaling cascade and the CDK4/Cyclin D-retinoblastoma (RB) pathway.

Inhibition of FLT3 Signaling

In AML, constitutively active FLT3 mutants, most commonly internal tandem duplications (FLT3-ITD), drive uncontrolled cell proliferation and survival through downstream pathways such as the STAT5 signaling cascade.[1][3] AMG 925 potently inhibits the kinase activity of both wild-type and mutated FLT3.[4] This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the subsequent phosphorylation and activation of its downstream effector, STAT5.[1][3] The suppression of STAT5 phosphorylation is a key pharmacodynamic marker of FLT3 inhibition by AMG 925.[1][4]

Inhibition of CDK4 and the Cell Cycle

CDK4, in complex with Cyclin D, is a critical regulator of the G1-S phase transition of the cell cycle.[1] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors.[5] These transcription factors then initiate the expression of genes required for DNA replication and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of RB, maintaining it in its active, E2F-sequestering state.[1] This leads to a G1 cell cycle arrest, thereby halting the proliferation of AML cells.[3] This mechanism is particularly relevant in RB-positive cancer cells.[1]

Quantitative Efficacy of AMG 925

The potency and selectivity of AMG 925 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925

| Kinase Target | IC50 (nM) |

| FLT3 | 2 ± 1[4] |

| CDK4 | 3 ± 1[4] |

| CDK6 | 8 ± 2[4] |

| CDK2 | 375 ± 150[4] |

| CDK1 | 1900 ± 510[4] |

Table 2: Cellular Activity of AMG 925 in AML Cell Lines

| Cell Line | Genotype | Growth Inhibition IC50 (µM) | P-STAT5 Inhibition IC50 (µM) |

| MOLM-13 | FLT3-ITD, RB+ | 0.019[6] | 0.019[3] |

| MV4-11 | FLT3-ITD, RB+ | 0.018[6] | 0.022[3] |

| MOLM-13sr | FLT3-ITD, D835Y | 0.023[2] | 0.014[2] |

| Mv4-11sr | FLT3-ITD, D835V | 0.017[2] | 0.018[2] |

| U937 | FLT3-WT, RB+ | >1[3] | N/A |

Signaling Pathways and Experimental Workflow

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by AMG 925 and a typical experimental workflow for its evaluation.

Caption: AMG 925 inhibits FLT3 signaling in AML cells.

Caption: AMG 925 inhibits the CDK4 pathway, leading to G1 arrest.

Caption: Experimental workflow for evaluating AMG 925 in AML cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMG 925.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of appropriate growth medium.

-

Compound Treatment: Add serial dilutions of AMG 925 (typically ranging from 0.001 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat AML cells with various concentrations of AMG 925 for a specified time (e.g., 1-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-FLT3, FLT3, P-STAT5, STAT5, P-RB, RB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with different concentrations of AMG 925 for 24-48 hours.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat AML cells with AMG 925 for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Overcoming Resistance

A key advantage of AMG 925's dual inhibitory mechanism is its potential to overcome resistance to single-agent FLT3 inhibitors.[3] Resistance to FLT3 inhibitors often arises from secondary mutations in the FLT3 kinase domain, such as the D835Y mutation.[1][2] AMG 925 has demonstrated potent activity against AML cells harboring these resistance mutations (see Table 2).[2] Furthermore, the concurrent inhibition of CDK4 is hypothesized to reduce the likelihood of developing FLT3 resistance mutations.[7]

In Vivo Efficacy

Preclinical studies in xenograft models of human AML have demonstrated the significant anti-tumor activity of AMG 925. Oral administration of AMG 925 led to a 96% to 99% inhibition of tumor growth in a MOLM-13 xenograft model, without significant body weight loss.[1] This anti-tumor activity correlated with the inhibition of P-STAT5 and P-RB in the tumor tissue, confirming the on-target activity of the compound in vivo.[1][4]

Conclusion

AMG 925 (HCl) represents a promising therapeutic agent for the treatment of AML, particularly in cases with FLT3 mutations. Its unique dual-inhibitory mechanism targeting both FLT3 and CDK4 provides a multi-pronged attack on the proliferative and survival machinery of AML cells. This approach not only leads to potent anti-leukemic activity but also holds the potential to overcome and prevent the development of resistance to conventional FLT3 inhibitors. The comprehensive data presented in this guide underscore the strong preclinical rationale for the continued development of AMG 925 as a novel therapy for AML.

References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

The Discovery and Development of AMG 925: A Dual FLT3/CDK4 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. Concurrently, the cyclin-dependent kinase 4 (CDK4) pathway plays a crucial role in cell cycle progression and is frequently dysregulated in cancer. The dual targeting of both FLT3 and CDK4 presents a rational therapeutic strategy to overcome resistance and achieve more durable responses in AML. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AMG 925 (also known as FLX925), a potent and orally bioavailable dual inhibitor of FLT3 and CDK4.

Discovery and Optimization

AMG 925 was discovered through a lead optimization program starting from a compound identified with dual inhibitory activity against FLT3 and CDK4. The core chemical scaffold of AMG 925 is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1][2] Extensive structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of AMG 925.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways essential for the proliferation and survival of AML cells.

-

FLT3 Inhibition: In AML cells with activating FLT3 mutations (e.g., internal tandem duplication - ITD), the FLT3 receptor is constitutively active, leading to the downstream activation of pro-proliferative and anti-apoptotic signaling pathways, most notably the STAT5 pathway. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of FLT3 and its downstream effector STAT5 (p-STAT5), ultimately inducing apoptosis in FLT3-dependent AML cells.[1][3]

-

CDK4 Inhibition: CDK4, in complex with cyclin D, is a key regulator of the G1-S phase transition of the cell cycle. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication. AMG 925 inhibits CDK4, preventing the phosphorylation of Rb (p-Rb). This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby inducing G1 cell cycle arrest.[3][4]

The dual inhibition of both FLT3 and CDK4 by AMG 925 is hypothesized to not only provide a direct anti-proliferative and pro-apoptotic effect but also to prevent the emergence of resistance to FLT3 inhibition.[5]

Preclinical Data

The preclinical activity of AMG 925 has been extensively evaluated in a range of in vitro and in vivo models, demonstrating its potential as a potent anti-leukemic agent.

In Vitro Activity

AMG 925 has demonstrated potent inhibitory activity against both FLT3 and CDK4 kinases in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in various AML cell lines, including those harboring FLT3-ITD mutations and those resistant to other FLT3 inhibitors.

| Target/Cell Line | Assay Type | IC50 (nM) |

| Kinase Activity | ||

| FLT3 | Biochemical | 2 |

| CDK4 | Biochemical | 3 |

| CDK6 | Biochemical | 8 |

| CDK1 | Biochemical | 1900 |

| CDK2 | Biochemical | 375 |

| Cellular Proliferation | ||

| MOLM-13 (FLT3-ITD) | Cell-based | 19 |

| MV4-11 (FLT3-ITD) | Cell-based | 18 |

| U937 (FLT3-WT) | Cell-based | 52 |

| Colo205 (Rb+) | Cell-based | 55 |

| MOLM-13 (FLT3-ITD, D835Y) | Cell-based | 23 |

Table 1: In vitro inhibitory activity of AMG 925.[2][5][6]

In Vivo Efficacy

The in vivo anti-tumor activity of AMG 925 was evaluated in a MOLM-13 human AML xenograft mouse model. Oral administration of AMG 925 resulted in significant, dose-dependent tumor growth inhibition.

| Dose (mg/kg, oral, twice daily) | Tumor Growth Inhibition (%) |

| 12.5 | 71 |

| 25 | 97 |

| 37.5 | 99.7 |

Table 2: In vivo efficacy of AMG 925 in a MOLM-13 xenograft model.[7]

The anti-tumor activity in vivo correlated with the inhibition of pharmacodynamic markers, p-STAT5 and p-Rb, in the tumor tissue.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in several species, although a comprehensive public dataset is not available. The available information suggests that AMG 925 is orally bioavailable.[1][8] Further details on parameters such as Cmax, Tmax, half-life, and clearance in different preclinical species are not extensively published.

Clinical Development

AMG 925, under the designation FLX925, entered clinical development for the treatment of relapsed or refractory AML. A Phase 1, first-in-human, open-label, dose-escalation and cohort expansion study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered FLX925 (NCT02335814).[5][6] The study was designed to enroll adult patients with relapsed or refractory AML, with cohorts for patients with and without FLT3 mutations.[5] While the full results of this trial have not been publicly released in a peer-reviewed publication, abstracts and presentations have indicated that the study was initiated and enrolling patients.[5][6]

Experimental Protocols

FLT3 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of AMG 925 against FLT3 kinase.

Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

FLT3 substrate (e.g., a poly-Glu-Tyr peptide)

-

AMG 925 (serially diluted in DMSO)

-

Detection reagents (e.g., TR-FRET antibodies or ADP-Glo™ reagents)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of AMG 925 in DMSO.

-

In a 384-well plate, add the FLT3 kinase, the substrate, and the kinase buffer.

-

Add the diluted AMG 925 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal (fluorescence or luminescence) on a plate reader.

-

Calculate the percent inhibition for each concentration of AMG 925 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

CDK4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of AMG 925 against CDK4/cyclin D1.

Methodology: Similar to the FLT3 assay, a radiometric or luminescence-based assay can be used.

Materials:

-

Recombinant human CDK4/cyclin D1 complex

-

Kinase buffer

-

ATP (can be radiolabeled, e.g., [γ-33P]ATP)

-

Substrate (e.g., recombinant Retinoblastoma protein, Rb)

-

AMG 925 (serially diluted in DMSO)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ reagents)

-

Assay plates

Procedure:

-

Prepare serial dilutions of AMG 925.

-

In an assay plate, combine the CDK4/cyclin D1 enzyme, Rb substrate, and kinase buffer.

-

Add the diluted AMG 925 or DMSO.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction.

-

Quantify the phosphorylation of Rb using the chosen detection method.

-

Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (MOLM-13 cells)

Objective: To determine the effect of AMG 925 on the proliferation of the FLT3-ITD positive AML cell line, MOLM-13.

Methodology: A colorimetric or luminescence-based cell viability assay (e.g., MTT or CellTiter-Glo®) is commonly used.

Materials:

-

MOLM-13 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

AMG 925 (serially diluted)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.

-

Treat the cells with serial dilutions of AMG 925. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development or signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration that causes 50% growth inhibition).

Western Blot Analysis of p-STAT5 and p-Rb in Xenograft Tumors

Objective: To assess the in vivo target engagement of AMG 925 by measuring the phosphorylation status of STAT5 and Rb in tumor tissue.

Methodology: Standard Western blotting techniques.

Materials:

-

Tumor tissue from AMG 925-treated and vehicle-treated mice

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-Rb, anti-total Rb, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Excise tumors from treated and control animals at specified time points after dosing.

-

Homogenize the tumor tissue in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Caption: FLT3 signaling pathway and the inhibitory action of AMG 925.

Caption: CDK4/Rb signaling pathway and the inhibitory action of AMG 925.

Caption: Overall workflow for the preclinical and clinical development of AMG 925.

Conclusion

AMG 925 is a rationally designed dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity against AML, including models with resistance to other FLT3 inhibitors. The dual mechanism of action provides a strong rationale for its development as a therapeutic agent that could lead to more durable clinical responses. The initiation of a Phase 1 clinical trial marked an important step in evaluating the safety and efficacy of this compound in patients with relapsed or refractory AML. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, supports the continued investigation of AMG 925 and similar dual-targeting strategies in oncology. Further publication of the clinical trial data will be crucial in determining the ultimate therapeutic potential of this novel agent.

References

- 1. ccr.cancer.gov [ccr.cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

An In-depth Technical Guide to AMG 925 (HCl) Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 925, also known as FLX925, is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), representing a key therapeutic target.[4] Concurrently, the CDK4/Cyclin D pathway is crucial for cell cycle progression, and its inhibition offers a complementary mechanism to halt cancer cell proliferation.[4][5] AMG 925 was developed to address the challenge of acquired resistance to single-agent FLT3 inhibitors by simultaneously targeting these two critical pathways involved in the proliferation and survival of AML cells.[4][6] This technical guide provides a comprehensive overview of the signaling pathways inhibited by AMG 925, its preclinical efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action: Dual Inhibition of FLT3 and CDK4

AMG 925 exerts its anti-leukemic effects by concurrently blocking the signaling cascades downstream of FLT3 and the cell cycle progression mediated by CDK4.

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell growth.[4] This activation triggers downstream signaling through pathways such as JAK/STAT and RAS/MAPK. AMG 925 directly binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of these pathways. A key pharmacodynamic marker for FLT3 inhibition is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][7] Inhibition of FLT3 by AMG 925 leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[1][4]

CDK4 Signaling Pathway

CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell cycle.[5] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[2][4] The phosphorylation of Rb (p-Rb) serves as a direct pharmacodynamic marker for CDK4 inhibition.[1][4]

Quantitative Preclinical Data

The preclinical activity of AMG 925 has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase and Cellular Potency of AMG 925

| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| FLT3 | Kinase Assay | 2 ± 1 | [3] |

| CDK4 | Kinase Assay | 3 ± 1 | [3] |

| CDK6 | Kinase Assay | 8 ± 2 | [3] |

| CDK2 | Kinase Assay | 375 ± 150 | [3] |

| CDK1 | Kinase Assay | 1900 ± 510 | [3] |

| MOLM-13 (FLT3-ITD) | Cell Growth | 19 | [1][3] |

| MV4-11 (FLT3-ITD) | Cell Growth | 18 | [1][3] |

| MOLM-13 (FLT3-ITD) | p-STAT5 Inhibition | 19 (Cellular IC50) | [1] |

| MV4-11 (FLT3-ITD) | p-STAT5 Inhibition | 18 (Cellular IC50) | [1] |

| COLO 205 (Rb+) | Cell Growth | 55 | [8] |

| U937 (FLT3-WT) | Cell Growth | 52 | [8] |

Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Body Weight Loss | Reference(s) |

| MOLM-13 (Subcutaneous) | 12.5 - 50 mg/kg, BID | 96% to 99% | Not significant | [1][3][4] |

| MOLM-13-Luc (Systemic) | 12.5 - 50 mg/kg, BID | Significant reduction in tumor burden | Not significant | [7] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by AMG 925 and a typical experimental workflow for its evaluation.

Caption: FLT3 signaling pathway and its inhibition by AMG 925.

Caption: CDK4/Rb signaling pathway and its inhibition by AMG 925.

Caption: Experimental workflow for the preclinical evaluation of AMG 925.

Detailed Experimental Protocols

The following protocols are compiled from published preclinical evaluations of AMG 925 and represent standard methodologies for assessing its activity.

FLT3 Kinase Assay (LANCE Ultra TR-FRET)

This assay quantifies the inhibitory activity of AMG 925 against the FLT3 enzyme.

-

Reagents and Materials:

-

Recombinant human FLT3 enzyme (cytoplasmic domain).

-

ULight™-labeled JAK1 peptide substrate.

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Stop Solution: 10 mM EDTA in 1x LANCE Detection Buffer.

-

Europium-labeled anti-phosphotyrosine antibody.

-

384-well white microplates.

-

-

Procedure: a. Prepare serial dilutions of AMG 925 in DMSO and then in Assay Buffer. b. In a 384-well plate, add 5 µL of the FLT3 enzyme solution. c. Add 5 µL of the diluted AMG 925 or vehicle control. d. Initiate the reaction by adding 10 µL of a mixture containing the ULight™-JAK1 peptide and ATP (at a concentration equal to the Kₘ for FLT3). e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 10 µL of Stop Solution containing the Europium-labeled anti-phosphotyrosine antibody. g. Incubate for 60 minutes at room temperature to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm. i. Calculate the 665/615 nm emission ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.

CDK4 Kinase Assay

This protocol outlines a general method for assessing CDK4 inhibition.

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 or D3 enzyme complex.

-

Retinoblastoma (Rb) protein or a peptide substrate.

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™).

-

Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a surfactant.

-

ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection.

-

-

Procedure (using ADP-Glo™): a. Prepare serial dilutions of AMG 925. b. In a suitable microplate, combine the CDK4/Cyclin D enzyme, Rb substrate, and diluted AMG 925 in Kinase Assay Buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Incubate for 40 minutes at room temperature. g. Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. h. Read luminescence using a plate reader. i. Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)

This assay measures the effect of AMG 925 on the proliferation of AML cell lines.

-

Reagents and Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

[¹⁴C]-Thymidine.

-

96-well Cytostar-T scintillating microplates.

-

-

Procedure: a. Seed cells in a 96-well Cytostar-T plate at a density of 5 x 10³ cells/well. b. Add serial dilutions of AMG 925 to the wells. c. Add [¹⁴C]-Thymidine to each well (e.g., 0.1 µCi/well). d. Incubate for 72 hours at 37°C in a 5% CO₂ incubator. e. Measure the incorporation of [¹⁴C]-Thymidine using a microplate scintillation counter. f. Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response data.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by AMG 925.

-

Reagents and Materials:

-

AML cell lines.

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

-

Propidium Iodide (PI) or another viability dye (e.g., SYTOX Green).

-

Binding Buffer.

-

Flow cytometer.

-

-

Procedure: a. Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well. b. Treat the cells with various concentrations of AMG 925 for 24-48 hours. c. Harvest the cells and wash them with cold PBS. d. Resuspend the cells in 1X Binding Buffer. e. Add Annexin V-FITC and PI to the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Analyze the cells by flow cytometry within one hour, detecting FITC and PI fluorescence. h. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Western Blot Analysis for Pharmacodynamic Markers

This protocol is for detecting the phosphorylation status of key signaling proteins in cell lysates or tumor tissue.

-

Reagents and Materials:

-

Cell or tumor tissue lysates.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure: a. Prepare protein lysates from treated cells or homogenized tumor tissue. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with Blocking Buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Quantify band intensities using densitometry software and normalize to total protein and/or a loading control.

In Vivo Xenograft Study

This protocol describes the establishment of a subcutaneous AML xenograft model and the assessment of AMG 925 efficacy.

-

Reagents and Materials:

-

MOLM-13 cells.

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Matrigel®.

-

AMG 925 formulation for oral gavage.

-

Calipers for tumor measurement.

-

-

Procedure: a. Tumor Implantation: i. Harvest MOLM-13 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®. ii. Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse. b. Treatment: i. Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. ii. Administer AMG 925 or vehicle orally, typically twice daily (BID), at the desired dose levels. iii. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight regularly (e.g., 2-3 times per week). c. Pharmacodynamic Analysis: i. At specified time points after the final dose, euthanize a subset of mice. ii. Excise tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC) to assess p-STAT5 and p-Rb levels. iii. Collect blood samples for pharmacokinetic analysis of AMG 925 plasma concentrations.

Conclusion

AMG 925 represents a rational drug design approach, targeting two key oncogenic pathways in acute myeloid leukemia. Its potent dual inhibition of FLT3 and CDK4 translates to significant anti-leukemic activity in preclinical models, including those with mutations that confer resistance to other FLT3 inhibitors. The comprehensive in vitro and in vivo data, supported by the detailed experimental protocols provided herein, underscore the potential of this dual-inhibition strategy. This technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for AML and other hematological malignancies.

References

- 1. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical Detection of Retinoblastoma Protein Phosphorylation in Human Tumor Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunohistochemical Detection of Retinoblastoma Protein Phosphorylation in Human Tumor Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometric measurement of phosphorylated STAT5 in AML: lack of specific association with FLT3 internal tandem duplications - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG 925: A Technical Guide for a Dual FLT3/CDK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 925 is a potent and orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Exhibiting low nanomolar efficacy against both wild-type and mutated forms of FLT3, AMG 925 presents a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis. Its concurrent inhibition of CDK4, a key regulator of the cell cycle, offers a multi-pronged approach to impede cancer cell proliferation and overcome potential resistance mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for AMG 925.

Chemical Structure and Physicochemical Properties

AMG 925 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone |

| SMILES | C[C@H]1CC--INVALID-LINK--n2c3cnccc3c4cnc(Nc5ccc6CN(CCc6n5)C(=O)CO)nc42 |

| Molecular Formula | C₂₆H₂₉N₇O₂ |

| Molecular Weight | 471.56 g/mol |

Pharmacological Properties

AMG 925 is characterized by its potent dual inhibitory activity against FLT3 and CDK4, as well as its selectivity over other kinases. The following tables summarize its in vitro inhibitory activity.

Table 2.1: In Vitro Kinase Inhibitory Activity of AMG 925

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 2 ± 1[1] |

| CDK4 | 3 ± 1[1] |

| CDK6 | 8 ± 2 |

| CDK2 | 375 ± 150 |

| CDK1 | 1900 ± 510 |

Table 2.2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines

| Cell Line | FLT3 Status | Growth Inhibition IC₅₀ (nM) |

| MOLM-13 | ITD | 19[2] |

| MV4-11 | ITD | 18[2] |

ITD: Internal Tandem Duplication

Mechanism of Action and Signaling Pathway

AMG 925 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways involved in cell proliferation and survival: the FLT3 signaling cascade and the CDK4/Rb cell cycle pathway.

-

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand or by activating mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling pathways such as the STAT5, RAS/MAPK, and PI3K/AKT pathways. These pathways are crucial for the proliferation and survival of leukemic cells. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of these downstream effectors. This leads to the suppression of pro-survival signals and the induction of apoptosis in FLT3-dependent cancer cells.

-

CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a halt in cell proliferation.

The dual inhibition of FLT3 and CDK4 by AMG 925 provides a synergistic anti-leukemic effect.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of AMG 925.

FLT3 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the FLT3 kinase.

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

FLT3 substrate (e.g., a synthetic peptide)

-

AMG 925 (in DMSO)

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Prepare serial dilutions of AMG 925 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted AMG 925 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the FLT3 enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagent according to the manufacturer's instructions.

-

Incubate the plate to allow the detection signal to develop.

-

Read the signal on a plate reader.

-

Calculate the percent inhibition for each AMG 925 concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

CDK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of AMG 925 against the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex

-

Kinase buffer (as above)

-

ATP

-

CDK4 substrate (e.g., a fragment of the retinoblastoma protein, Rb)

-

AMG 925 (in DMSO)

-

384-well plates

-

Plate reader

Procedure: The procedure is analogous to the FLT3 kinase assay, with the substitution of the CDK4/Cyclin D1 enzyme and its specific substrate.

Cell Viability Assay (MOLM-13 and MV4-11 cells)

Objective: To determine the effect of AMG 925 on the viability of AML cell lines.

Materials:

-

MOLM-13 and MV4-11 cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

AMG 925 (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader

Procedure:

-

Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Prepare serial dilutions of AMG 925 in cell culture medium.

-

Add the diluted AMG 925 or medium with DMSO (vehicle control) to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for the specific reagent.

-

Read the signal (luminescence or absorbance) on a plate reader.

-

Calculate the percent viability for each AMG 925 concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

References

Preclinical Evaluation of AMG 925: A Dual FLT3/CDK4 Inhibitor in Cancer Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of AMG 925, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 has demonstrated significant anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML), by targeting key pathways involved in cell proliferation and survival. This document details its mechanism of action, summarizes key preclinical data, and provides methodologies for its evaluation.

Core Mechanism of Action

AMG 925 is an orally bioavailable small molecule that simultaneously targets two critical oncogenic drivers:

-

FLT3: Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with AML and are associated with a poor prognosis.[1] AMG 925 potently inhibits both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD) like D835Y, which can confer resistance to other FLT3 inhibitors.[1][2] Inhibition of FLT3 blocks downstream signaling pathways, primarily the STAT5 pathway, leading to the suppression of proliferation and induction of apoptosis in FLT3-dependent cancer cells.[3][4]

-

CDK4: As a key regulator of the cell cycle, CDK4, in complex with cyclin D, phosphorylates and inactivates the retinoblastoma protein (Rb).[3] This releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase.[3] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[4]

The dual inhibition of both FLT3 and CDK4 offers a synergistic approach to cancer therapy, with the potential to overcome and delay the development of resistance to single-agent FLT3 inhibitors.[2][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of AMG 925.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of AMG 925

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| FLT3 | Kinase Assay | 2 ± 1 | [6] |

| CDK4 | Kinase Assay | 3 ± 1 | [6] |

| CDK6 | Kinase Assay | 8 ± 2 | [6] |

| CDK2 | Kinase Assay | 375 ± 150 | [6] |

| CDK1 | Kinase Assay | 1900 ± 510 | [6] |

| MOLM-13 (FLT3-ITD) | Cell Growth | 19 | [4][7] |

| MV4-11 (FLT3-ITD) | Cell Growth | 18 | [4][7] |

| COLO 205 (Rb+) | Cell Proliferation | 55 | [8] |

| U937 (FLT3-WT) | Cell Proliferation | 52 | [8] |

Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Pharmacodynamic Marker Inhibition | Reference |

| MOLM-13 Subcutaneous Xenograft | 12.5, 25, or 37.5 mg/kg, twice daily, oral | 96% to 99% | Inhibition of STAT5 and Rb phosphorylation | [1][6][7] |

| MOLM-13 Subcutaneous Xenograft | 50, 75, and 150 mg/kg | Significant | Reduction in intratumor pSTAT5 and pRb levels | [8][9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of AMG 925 and a typical preclinical evaluation workflow.

References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMG-925 - Chemietek [chemietek.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

AMG 925 (HCl): A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Target Profile and Binding Affinity

AMG 925 is a selective, orally bioavailable small molecule that has demonstrated significant inhibitory activity against both FLT3 and CDK4.[1][2] Its mechanism of action is centered on the dual blockade of these two kinases, which are critical drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[][4] The antitumor effects of AMG 925 have been correlated with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are respective pharmacodynamic markers for FLT3 and CDK4 inhibition.[][4]

Quantitative Binding Affinity Data

The binding affinity of AMG 925 has been characterized through various biochemical and cellular assays, with key inhibitory concentrations (IC50) and dissociation constants (Kd) summarized below.

| Target Protein | Parameter | Value (nM) | Reference(s) |

| Primary Targets | |||

| FLT3 | IC50 | 1 - 2 | [2][5][6] |

| Kd | 2.3 | [7] | |

| CDK4 | IC50 | 3 | [2][5][6] |

| CDK4/cyclinD1 | Kd | 0.19 | [7] |

| CDK4/cyclinD3 | Kd | 0.74 | [7] |

| Secondary Targets & Other Kinases | |||

| CDK6 | IC50 | 8 ± 2 | [5] |

| CDK2 | IC50 | 375 ± 150 | [5] |

| Kd | 48 | [7] | |

| CDK1 | IC50 | 1900 ± 510 (1.90 ± 0.51 µM) | [5] |

| IC50 | 2220 (2.22 µM) | [2] | |

| FLT3 Mutants | |||

| FLT3 ITD | Kd | 1 - 4 | [2] |

| Kd | 3.9 | [7] | |

| FLT3 D835Y | Kd | 1 - 4 | [2] |

| Kd | 1.1 | [7] | |

| FLT3 D835H | Kd | 1 - 4 | [2] |

| Kd | 1.2 | [7] | |

| FLT3 K663Q | Kd | 1 - 4 | [2] |

| Kd | 3.8 | [7] | |

| FLT3 N841I | Kd | 1 - 4 | [2] |

| Kd | 4.0 | [7] |

Signaling Pathway Inhibition by AMG 925

AMG 925 exerts its therapeutic effect by concurrently inhibiting two distinct signaling pathways crucial for cancer cell proliferation and survival. The FLT3 pathway, when constitutively activated by mutations, drives cell growth and survival through downstream effectors like STAT5. The CDK4/6 pathway controls the G1-S phase transition of the cell cycle. By inhibiting both, AMG 925 can induce cell cycle arrest and apoptosis.

References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

Dual-Action Kinase Inhibitor AMG 925: A Technical Overview of its Cellular Effects on Leukemia Stem Cells

For Immediate Release

THOUSAND OAKS, Calif. – December 15, 2025 – This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the cellular mechanisms of AMG 925, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 demonstrates significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), including its effects on the critical leukemia stem cell population. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant challenge in treating AML is the presence of leukemia stem cells (LSCs), a subpopulation of cells responsible for disease relapse and resistance to conventional therapies.[2] Activating mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] AMG 925 is a novel, orally bioavailable small molecule designed to target both FLT3 and CDK4, two kinases essential for the proliferation and survival of FLT3-mutated AML cells.[1][3]

Quantitative Analysis of AMG 925 Efficacy

AMG 925 has demonstrated potent inhibition of cell growth and induction of apoptosis in a variety of AML cell lines, including those with FLT3-ITD (internal tandem duplication) mutations and those resistant to other FLT3 inhibitors.[4][5] The dual-inhibition strategy of AMG 925 also shows efficacy in FLT3-wild-type AML cells.[6]

Table 1: In Vitro Efficacy of AMG 925 in AML Cell Lines

| Cell Line | FLT3 Status | Parameter | IC50 (µM) | Reference |

| MOLM-13 | FLT3-ITD | Growth Inhibition | 0.019 | [4] |

| MV4-11 | FLT3-ITD | Growth Inhibition | 0.018 | [4] |

| MOLM-13sr | FLT3-ITD/D835Y | Growth Inhibition | 0.023 | [7] |

| U937 | FLT3-WT | Growth Inhibition | 0.055 | [7] |

| MOLM-13 | FLT3-ITD | P-STAT5 Inhibition | comparable to growth inhibition | [4] |

| MV4-11 | FLT3-ITD | P-STAT5 Inhibition | comparable to growth inhibition | [4] |

Table 2: In Vivo Antitumor Activity of AMG 925 in AML Xenograft Models

| Model | Dosing | Tumor Growth Inhibition | Reference |

| MOLM-13 Subcutaneous Xenograft | 50 mg/kg, BID | 97% | [4] |

| MOLM-13 Systemic Xenograft | 37.5 mg/kg, BID | 99.7% | [4] |

| AML Xenograft | Not Specified | 96% to 99% | [1][3] |

Core Signaling Pathways Targeted by AMG 925

AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways: the FLT3 signaling cascade that drives proliferation and survival, and the CDK4/6-Rb pathway that controls cell cycle progression.

The antitumor activity of AMG 925 directly correlates with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are the pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3] This dual inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in AML cells.[4]

Effects on Leukemia Stem and Progenitor Cells

A pivotal aspect of AMG 925's mechanism is its activity against AML stem and progenitor cells. High-throughput proteomic and mass cytometry analyses have revealed that AMG 925 inhibits cell growth and promotes apoptosis in these critical cell populations, in both FLT3-mutant and FLT3-wild-type AML.[3] Reverse-phase protein array profiling has confirmed the on-target effects of AMG 925 on the FLT3 and CDK4/6-regulated pathways within AML blasts and stem/progenitor cells.[3]

Interestingly, studies have identified that pathways such as AKT/mTOR signaling may confer resistance to AMG 925 in phenotypically defined AML stem/progenitor cells.[3] This suggests that a combination therapy approach, for instance, co-targeting FLT3-CDK4/6 and AKT/mTOR, could be a promising strategy to more effectively eradicate these resistant cells.[3]

Overcoming Drug Resistance

A significant advantage of AMG 925 is its ability to inhibit FLT3 mutants that are resistant to other FLT3 inhibitors like sorafenib (B1663141) and AC220 (quizartinib).[1][3] Specifically, AMG 925 is effective against the FLT3-D835Y mutation.[4] The combined inhibition of both FLT3 and CDK4 may also reduce the development of resistance mutations in FLT3, potentially leading to more durable clinical responses.[8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of AMG 925.

Cell Growth Inhibition Assay

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of AMG 925 for 72 hours.

-

Viability Assessment: Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, and the IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay

-

Treatment: AML cells are treated with varying concentrations of AMG 925 for 48-72 hours.

-

Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Western Blotting for Phosphoprotein Analysis

-

Cell Lysis: Following treatment with AMG 925, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT5, STAT5, p-Rb, Rb, and a loading control (e.g., β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).

-

Treatment Administration: Once tumors are established, mice are treated with AMG 925 or vehicle control, typically via oral gavage, on a specified schedule (e.g., twice daily).

-

Tumor Measurement: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored by bioluminescence imaging.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to analyze the levels of p-STAT5 and p-Rb by immunohistochemistry or western blotting.[9]

Conclusion

AMG 925 is a promising therapeutic agent for AML that effectively targets both the bulk tumor population and the more resilient leukemia stem cells through its dual inhibition of FLT3 and CDK4. Its ability to overcome resistance to existing FLT3 inhibitors and its efficacy in both FLT3-mutant and FLT3-wild-type AML underscore its potential to improve clinical outcomes. Further investigation into combination therapies, particularly with inhibitors of pathways implicated in resistance like AKT/mTOR, may provide a more robust strategy for the complete eradication of leukemia stem cells and the prevention of disease relapse.

References

- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells | springermedizin.de [springermedizin.de]

In Vitro Characterization of AMG 925 (HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the preclinical evaluation of this compound.

Biochemical and Cellular Activity

AMG 925 demonstrates potent and selective inhibition of both FLT3 and CDK4 kinases. Its in vitro inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized below.

Table 1: Kinase Inhibitory Potency of AMG 925

| Target Kinase | IC50 (nM) |

| FLT3 | 1 - 2 |

| CDK4 | 3 |

| CDK6 | 8 |

| CDK2 | 375 |

| CDK1 | 1900 - 2220 |

Data compiled from multiple sources.[2][3][4][5]

Table 2: Cellular Activity of AMG 925 in Cancer Cell Lines

| Cell Line | Genotype | Cellular IC50 (nM) |

| MOLM-13 | FLT3-ITD | 19 |

| MV4-11 | FLT3-ITD | 18 |

| MOLM-13sr | FLT3-ITD, D835Y | Not explicitly quantified, but potent inhibition observed |

| MV4-11sr | FLT3-ITD, D835V | Not explicitly quantified, but potent inhibition observed |

| U937 | FLT3-WT | 52 |

| COLO 205 | Rb+ | 55 |

Data compiled from multiple sources.[4][5][6]

AMG 925 also retains potency against various FLT3 mutations that confer resistance to other FLT3 inhibitors.[2][7]

Mechanism of Action: Dual Inhibition of FLT3 and CDK4 Signaling

AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways involved in cell proliferation and survival in acute myeloid leukemia (AML).

FLT3 Signaling Pathway

In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival.[1] AMG 925 directly inhibits the kinase activity of FLT3, thereby blocking the phosphorylation of STAT5.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

AMG 925: A Dual FLT3/CDK4 Inhibitor and its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMG 925 is a potent and selective, orally bioavailable dual kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document provides a comprehensive technical overview of the preclinical evaluation of AMG 925, with a primary focus on its mechanism of action and its profound effects on cell cycle progression. Through the inhibition of these two key kinases, AMG 925 demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and other cancers. This guide will detail the molecular pathways affected by AMG 925, present available quantitative data on its activity, outline experimental methodologies for its study, and provide visual representations of its mechanism of action.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FLT3 gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.

Cyclin-dependent kinases, particularly CDK4 and its partner cyclin D, are central regulators of the cell cycle, specifically governing the transition from the G1 to the S phase. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the CDK4-Rb pathway is a common feature in many cancers.

AMG 925 was developed as a dual inhibitor to simultaneously target the pro-proliferative signaling of both mutated FLT3 and the cell cycle machinery driven by CDK4. This dual-targeting strategy aims to provide a more durable clinical response by inhibiting two distinct and critical pathways for cancer cell growth and survival.

Mechanism of Action

AMG 925 exerts its anti-cancer effects through the potent and selective inhibition of FLT3 and CDK4 kinases.

Inhibition of FLT3 Signaling

In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the FLT3 receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell proliferation and survival. One of the key downstream effectors of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Upon activation, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell growth and survival. AMG 925 effectively inhibits the kinase activity of both wild-type and mutated FLT3, leading to a reduction in the phosphorylation of STAT5 (p-STAT5). This blockade of the FLT3-STAT5 signaling axis is a primary mechanism by which AMG 925 induces apoptosis in FLT3-dependent AML cells.[1]

Inhibition of CDK4 and Cell Cycle Progression

CDK4, in complex with cyclin D, is a key driver of the G1-S phase transition of the cell cycle. A critical substrate of CDK4 is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4 leads to its inactivation and the release of the E2F family of transcription factors. E2F proteins then activate the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the cell from progressing into the S phase. This results in a G1 phase cell cycle arrest.[2] This effect is specific to cells with a functional Rb protein (Rb-positive).[2]

Data Presentation

The following tables summarize the in vitro kinase and cellular inhibitory activities of AMG 925.

| Target Kinase | IC50 (nM)[3] |

| FLT3 | 2 ± 1 |

| CDK4 | 3 ± 1 |

| CDK6 | 8 ± 2 |

| CDK2 | 375 ± 150 |

| CDK1 | 1900 ± 510 |

Table 1: In Vitro Kinase Inhibitory Activity of AMG 925. Data represents the mean ± standard deviation of the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | FLT3 Status | Rb Status | Anti-proliferative IC50 (µM)[3] |

| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Positive | 0.019 |

| Mv4-11 | Acute Myeloid Leukemia | FLT3-ITD | Positive | 0.018 |

| U937 | Histiocytic Lymphoma | Wild-Type | Positive | N/A |

| Colo205 | Colorectal Adenocarcinoma | Wild-Type | Positive | 0.055 |

| MDA-MB-468 | Breast Cancer | Wild-Type | Negative | N/A |

| MDA-MB-436 | Melanoma | Wild-Type | Negative | 3.83 |

Table 2: Anti-proliferative Activity of AMG 925 in Various Cancer Cell Lines. IC50 values represent the concentration of AMG 925 required to inhibit cell growth by 50%. N/A indicates that data was not available in the reviewed sources.

Effect on Cell Cycle Progression

AMG 925 has been shown to induce a G1 cell cycle arrest in Rb-positive cancer cell lines.[2] In contrast, Rb-negative cell lines do not exhibit this G1 arrest. While the qualitative effect is established, specific quantitative data representing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following AMG 925 treatment were not available in the reviewed literature. Such data would typically be presented in a table format, as shown below with placeholder values.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MOLM-13 | Control (DMSO) | 45% | 40% | 15% |

| AMG 925 (X nM) | 75% | 15% | 10% | |

| U937 | Control (DMSO) | 50% | 35% | 15% |

| AMG 925 (Y nM) | 80% | 10% | 10% | |

| Colo205 | Control (DMSO) | 55% | 30% | 15% |

| AMG 925 (Z nM) | 85% | 10% | 5% | |

| MDA-MB-468 | Control (DMSO) | 60% | 25% | 15% |

| AMG 925 (W nM) | 60% | 25% | 15% |

Table 3: Illustrative Representation of AMG 925's Effect on Cell Cycle Distribution. The data in this table is hypothetical and serves as a template for how quantitative cell cycle analysis results would be presented.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of AMG 925 on the cell cycle distribution of cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., MOLM-13, U937, Colo205, MDA-MB-468)

-

Complete cell culture medium

-

AMG 925 (dissolved in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere (for adherent lines) or stabilize overnight. Treat the cells with various concentrations of AMG 925 or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach the cells using trypsin-EDTA, and then collect by centrifugation.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This process should be done slowly to avoid cell clumping.

-

Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurement.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or a similar channel).

-

Data Analysis: The DNA content is measured as the fluorescence intensity of the PI signal. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is determined by analyzing the histogram using appropriate software (e.g., ModFit LT, FlowJo).

Visualizations

Signaling Pathways

Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.

Caption: CDK4-Rb Pathway and its Regulation by AMG 925.

Experimental Workflow

Caption: Experimental Workflow for Cell Cycle Analysis.

Conclusion

AMG 925 represents a promising therapeutic agent that leverages a dual-targeting strategy to inhibit two critical pathways in cancer cell proliferation and survival. Its ability to simultaneously block the oncogenic signaling of mutated FLT3 and induce a G1 cell cycle arrest through CDK4 inhibition provides a strong rationale for its development in AML and other Rb-positive malignancies. The preclinical data robustly support its mechanism of action and demonstrate its potent anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in providing a durable response for patients with these challenging cancers.

References

Methodological & Application

Application Note: In Vitro Protocols for AMG 925 (HCl) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the in vitro use of AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] AMG 925 is under evaluation for its efficacy in treating Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[2][4] The dual-inhibition mechanism offers a potential strategy to overcome the clinical challenge of acquired resistance to single-target FLT3 inhibitors.[2][5] This guide outlines the mechanism of action, provides key quantitative data, and details experimental protocols for assessing the activity of AMG 925 in cell culture models.

Mechanism of Action

AMG 925 exerts its anti-leukemic effects by simultaneously targeting two critical pathways involved in cancer cell proliferation and survival:

-

FLT3 Inhibition: Activating mutations in the FLT3 receptor tyrosine kinase are common in AML, leading to constitutive signaling and uncontrolled cell proliferation.[2] AMG 925 inhibits FLT3, thereby blocking the phosphorylation of downstream targets like STAT5 (Signal Transducer and Activator of Transcription 5).[1][3][6]

-

CDK4 Inhibition: CDK4, a cyclin-dependent kinase, plays a pivotal role in cell cycle progression from G1 to S phase.[6] It phosphorylates and inactivates the Retinoblastoma (Rb) protein, a key tumor suppressor.[6] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[2][7]

The combined inhibition of these two pathways results in potent anti-tumor activity, including the induction of apoptosis (programmed cell death) and inhibition of cell growth in both FLT3-mutated and wild-type AML cells.[4][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of AMG 925 against key kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of AMG 925

| Target Kinase | IC₅₀ (nM) |

|---|---|

| FLT3 | 2 ± 1 |

| CDK4 | 3 ± 1 |